(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 324741-99-3
VCID: VC0138980
InChI: InChI=1S/C16H17NO4/c18-14-8-4-7-13(14)15(19)17-12(10-21-16(17)20)9-11-5-2-1-3-6-11/h1-6,8,12-14,18H,7,9-10H2/t12-,13+,14+/m1/s1
SMILES: C1C=CC(C1C(=O)N2C(COC2=O)CC3=CC=CC=C3)O
Molecular Formula: C16H17NO4
Molecular Weight: 287.315

(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone

CAS No.: 324741-99-3

Cat. No.: VC0138980

Molecular Formula: C16H17NO4

Molecular Weight: 287.315

* For research use only. Not for human or veterinary use.

(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone - 324741-99-3

Specification

CAS No. 324741-99-3
Molecular Formula C16H17NO4
Molecular Weight 287.315
IUPAC Name (4R)-4-benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C16H17NO4/c18-14-8-4-7-13(14)15(19)17-12(10-21-16(17)20)9-11-5-2-1-3-6-11/h1-6,8,12-14,18H,7,9-10H2/t12-,13+,14+/m1/s1
Standard InChI Key DDSIGQSDXSMOPL-RDBSUJKOSA-N
SMILES C1C=CC(C1C(=O)N2C(COC2=O)CC3=CC=CC=C3)O

Introduction

Chemical Properties and Structural Characteristics

(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone (CAS: 324741-99-3) is characterized by its specific stereochemistry indicated by the (4R) and (1S,2S) configurations, which are crucial for its potential applications in asymmetric synthesis. The compound possesses the following fundamental properties:

PropertyValue
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Physical StateOil
CAS Registry Number324741-99-3
SMILES NotationO[C@H]1C=CC[C@@H]1C(=O)N2C@HCOC2=O
InChIInChI=1S/C16H17NO4/c18-14-8-4-7-13(14)15(19)17-12(10-21-16(17)20)9-11-5-2-1-3-6-11/h1-6,8,12-14,18H,7,9-10H2/t12-,13+,14+/m1/s1

The structure of this compound features an oxazolidinone core (a five-membered heterocyclic ring containing both oxygen and nitrogen atoms) with a phenylmethyl substituent at the 4-position and a (1S,2S)-2-hydroxy-3-cyclopenten-1-yl carbonyl group at the 3-position. The stereochemistry at these positions is precisely defined, making this molecule particularly valuable for stereoselective synthetic applications .

Synthetic Approaches and Preparation Methods

The synthesis of (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone has been documented in the scientific literature, particularly in a publication by Kuang et al. in Tetrahedron Letters (Vol. 41, p. 9575, 2000) . While the specific synthetic details for this exact compound aren't fully elaborated in the available search results, general approaches to oxazolidinone synthesis provide insight into potential synthetic routes.

Oxazolidinones can typically be synthesized through various methods, including:

  • Cyclization of amino alcohols with phosgene or triphosgene derivatives

  • Base-catalyzed cyclization of appropriate precursors

  • Ring-closing reactions of carbamates

The preparation of chiral oxazolidinones often begins with naturally occurring amino acids, which serve as starting materials that already contain the desired stereochemistry. For example, the (4R)-4-phenylmethyl-2-oxazolidinone core might be derived from (R)-phenylalanine, followed by appropriate functional group manipulations and coupling with the cyclopentenyl moiety .

Role in Asymmetric Synthesis

The oxazolidinone moiety has gained significant importance in organic synthesis, particularly as a chiral auxiliary. The (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone is likely employed in similar applications.

The oxazolidinone scaffold serves as a template for controlling stereochemistry in asymmetric reactions. The benzyl group at the 4-position creates a chiral environment that can direct the approach of reagents to specific faces of reaction intermediates, leading to high stereoselectivity in various transformations. This compound's specific stereochemical features make it potentially valuable for:

  • Stereoselective aldol reactions

  • Asymmetric alkylation processes

  • Diastereoselective Diels-Alder reactions

  • Controlled addition reactions to carbonyl compounds

The (1S,2S)-2-hydroxy-3-cyclopenten-1-yl carbonyl group attached to the nitrogen of the oxazolidinone ring may serve as a reactive site for further transformations, potentially enabling the synthesis of complex molecules with defined stereochemistry.

Future Research Directions

Future research involving (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone might focus on several promising areas:

  • Exploration of its potential as a chiral auxiliary in novel asymmetric transformations

  • Investigation of possible biological activities, particularly in contexts where other oxazolidinones have shown promise

  • Development of more efficient synthetic routes to access this compound and related derivatives

  • Utilization as a building block for the construction of more complex molecules with defined stereochemistry

  • Computational studies to better understand its structural characteristics and reactivity

Given the growing interest in oxazolidinones for both synthetic and medicinal applications, this compound represents a valuable research tool for chemists working at the interface of organic synthesis and medicinal chemistry.

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